molecular formula C19H16N2O B11836072 Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)- CAS No. 71999-22-9

Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)-

Cat. No.: B11836072
CAS No.: 71999-22-9
M. Wt: 288.3 g/mol
InChI Key: YCHXQUZTRTXQKL-UHFFFAOYSA-N
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Description

1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both an indole and an isoquinoline moiety These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with isoquinoline derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The indole and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The indole and isoquinoline rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)ethanone: Lacks the isoquinoline moiety, making it less complex.

    Isoquinolin-2(1H)-one: Contains the isoquinoline structure but lacks the indole ring.

    1-(1H-Indol-3-yl)isoquinoline: Similar structure but different functional groups.

Uniqueness

1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone is unique due to the combination of indole and isoquinoline structures in a single molecule. This dual presence enhances its potential for diverse biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

71999-22-9

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1-[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C19H16N2O/c1-13(22)21-11-10-14-6-2-3-7-15(14)19(21)17-12-20-18-9-5-4-8-16(17)18/h2-12,19-20H,1H3

InChI Key

YCHXQUZTRTXQKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43

Origin of Product

United States

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